molecular formula C9H12O2 B012678 (R)-(+)-1-Phenyl-1,3-propanediol CAS No. 103548-16-9

(R)-(+)-1-Phenyl-1,3-propanediol

Cat. No.: B012678
CAS No.: 103548-16-9
M. Wt: 152.19 g/mol
InChI Key: RRVFYOSEKOTFOG-SECBINFHSA-N
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Description

(R)-(+)-1-Phenyl-1,3-propanediol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Biological Activity

(R)-(+)-1-Phenyl-1,3-propanediol is a chiral compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting the compound's significance in pharmacology and biotechnology.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H14_{14}O2_2 and a molecular weight of approximately 152.19 g/mol. It features two hydroxyl groups attached to a three-carbon chain with a phenyl group at one end. The compound exists as two enantiomers: this compound and (S)-(-)-1-phenyl-1,3-propanediol, with the (R) form being more widely studied for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various microorganisms, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor . For instance, it has been utilized in the synthesis of novel HIV-1 integrase inhibitors, demonstrating its potential in developing antiviral drugs. Additionally, computational studies indicate that the compound can bind to aquaporin channels, inhibiting their activity. This mechanism suggests possible therapeutic applications for conditions related to water transport dysregulation .

Chiral Scaffolding Agent

Due to its chirality, this compound serves as a chiral scaffolding agent in the synthesis of optically active compounds. This property is crucial for drug development and material science, allowing researchers to create new molecules with specific spatial arrangements of atoms.

Study on Antiviral Activity

A significant study explored the synthesis of HIV-1 integrase inhibitors derived from this compound. The research demonstrated that modifications of this compound could lead to enhanced antiviral activity against HIV.

Inhibition of Aquaporins

In vitro experiments have shown that this compound binds deep inside aquaporin channels, particularly AQP4. The binding affinity was calculated using computational methods, indicating a dissociation constant around 0.3 mM for water-only channels. This finding highlights the potential for using this compound in treating conditions associated with aquaporin dysfunctions such as hypertension and edema .

Comparative Analysis with Other Compounds

The following table summarizes key structural characteristics and unique features of this compound compared to related compounds:

Compound NameStructure CharacteristicsUnique Features
(S)-(-)-1-Phenyl-1,3-propanediolEnantiomer of (R)-(+)-formDifferent biological activity; less studied
2-Phenylpropan-2-olTertiary alcohol structureLacks unique diol properties
1-(4-Hydroxyphenyl)ethanolContains a hydroxyphenyl groupDifferent reactivity and applications

The distinct chiral nature of this compound makes it particularly valuable in pharmaceutical applications where stereochemistry plays a critical role in efficacy and safety.

Properties

IUPAC Name

(1R)-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFYOSEKOTFOG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370608
Record name (R)-(+)-1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103548-16-9
Record name (R)-(+)-1-Phenyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you describe the enzymatic production of (R)-1-Phenyl-1,3-propanediol and its efficiency?

A1: Research has identified an (R)-1-Phenyl-1,3-propanediol-producing enzyme from the Trichosporon fermentans AJ-5152 strain []. This enzyme utilizes NADPH as a cofactor and exhibits anti-Prelog’s specificity, converting 3-hydroxy-1-phenylpropane-1-one (HPPO) to (R)-PPD []. Through optimization, an impressive molar yield of 76% was achieved, producing 8.9 g/l of (R)-PPD with over 99% enantiomeric excess (ee) in just 16 hours []. This enzymatic approach offers a promising route for efficient and highly enantioselective production of (R)-PPD.

Q2: Are there alternative methods for synthesizing (R)-1-Phenyl-1,3-propanediol with high optical purity?

A2: Yes, a chemoenzymatic approach has been developed to synthesize both (R)- and (S)-1-Phenyl-1,3-propanediol with high optical purity []. This method begins with the catalytic hydrogenation of ethyl benzyl acetate, followed by enzymatic hydrolysis of the resulting hydroxyester using lipase from Pseudomonas fluorescens []. This hydrolysis step is highly enantioselective, yielding (S)-3-phenyl-3-hydroxypropionic acid with 85-90% ee []. Further reduction of this acid with borane produces optically pure (S)-diol []. The undesired enantiomer can be recovered and readily converted to the (R)-diol through a similar process, highlighting the versatility of this approach [].

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